1-(4-fluorophenoxy)-4-nitrobenzene
Overview
Description
1-(4-fluorophenoxy)-4-nitrobenzene is an organic compound with the molecular formula C12H8FNO3. It is a derivative of benzene, where a fluorine atom and a nitrophenoxy group are substituted at the 1 and 4 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenoxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the reaction of 1-fluoro-4-nitrobenzene with phenol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in methanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-(4-fluorophenoxy)benzenamine.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(4-fluorophenoxy)-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The compound can undergo electrophilic aromatic substitution, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(4-nitrophenoxy)-: Similar structure but with a chlorine atom instead of fluorine.
Benzene, 1-bromo-4-(4-nitrophenoxy)-: Similar structure but with a bromine atom instead of fluorine.
Benzene, 1-iodo-4-(4-nitrophenoxy)-: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-(4-fluorophenoxy)-4-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with other molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTHFMCXPLYBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180287 | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2561-25-3 | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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